molecular formula C14H14N2O3 B14466771 Benzyl (6-methoxypyridin-3-yl)carbamate CAS No. 66171-51-5

Benzyl (6-methoxypyridin-3-yl)carbamate

Cat. No.: B14466771
CAS No.: 66171-51-5
M. Wt: 258.27 g/mol
InChI Key: UKYJBKHKNONVJC-UHFFFAOYSA-N
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Description

Benzyl (6-methoxypyridin-3-yl)carbamate is a synthetic organic compound characterized by a benzyl carbamate group attached to a 6-methoxy-substituted pyridine ring at the 3-position. The methoxy group at the pyridine's 6-position likely enhances lipophilicity and modulates electronic properties compared to hydroxyl or amino derivatives, influencing reactivity and biological interactions .

Properties

CAS No.

66171-51-5

Molecular Formula

C14H14N2O3

Molecular Weight

258.27 g/mol

IUPAC Name

benzyl N-(6-methoxypyridin-3-yl)carbamate

InChI

InChI=1S/C14H14N2O3/c1-18-13-8-7-12(9-15-13)16-14(17)19-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3,(H,16,17)

InChI Key

UKYJBKHKNONVJC-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=C(C=C1)NC(=O)OCC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl (6-methoxypyridin-3-yl)carbamate typically involves the reaction of benzyl chloroformate with 6-methoxypyridin-3-amine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and efficient mixing to ensure complete reaction. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions: Benzyl (6-methoxypyridin-3-yl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the carbamate group to an amine.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of N-oxides.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

Benzyl (6-methoxypyridin-3-yl)carbamate has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands.

    Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Benzyl (6-methoxypyridin-3-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active sites of enzymes, leading to inhibition of enzyme activity. This interaction can modulate various biochemical pathways, making the compound useful in studying enzyme functions and developing enzyme inhibitors.

Comparison with Similar Compounds

Structural and Functional Group Variations

Compound Name Substituents/Modifications Molecular Formula Molecular Weight (g/mol) Key Features Reference
This compound 6-methoxy-pyridin-3-yl C₁₄H₁₄N₂O₃* ~258.28* Methoxy group enhances lipophilicity and electron donation. N/A (Inferred)
Benzyl 2-hydroxypyridin-3-ylcarbamate 2-hydroxy-pyridin-3-yl C₁₃H₁₂N₂O₃ 244.25 Hydroxyl group increases polarity; used in lab research.
Benzyl (3-fluoro-4-(6-(2-methyl-2H-tetrazol-5-yl)pyridin-3-yl)phenyl)carbamate Fluorine + tetrazole C₂₁H₁₇FN₆O₂ 404.41 Fluorine improves metabolic stability; tetrazole enhances bioactivity.
Benzyl methyl(pyrrolidin-3-ylmethyl)carbamate Pyrrolidine + methyl C₁₄H₂₀N₂O₂ 248.33 Pyrrolidine moiety may enhance CNS penetration.
Benzyl (2-(6-(methylamino)pyridin-2-yl)ethyl)carbamate Methylamino-pyridin-2-yl C₁₆H₁₉N₃O₂ 285.34 Methylamino group facilitates hydrogen bonding.
Benzyl (6-methylpiperidin-3-yl)carbamate hydrochloride Piperidine + methyl (HCl salt) C₁₄H₂₁ClN₂O₂ 292.78 Piperidine scaffold common in drug discovery; HCl salt improves solubility.

Key Research Findings

  • Biological Activity : Tetrazole-containing analogs () exhibit higher binding affinity in enzyme assays due to the ring’s ability to mimic carboxylate groups .
  • Toxicity Trends : Amine-containing derivatives () show higher acute toxicity than ether- or hydroxyl-substituted compounds, aligning with their reactivity and membrane permeability .

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